3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide
Description
Properties
CAS No. |
625857-72-9 |
|---|---|
Molecular Formula |
C15H21NO4Si |
Molecular Weight |
307.42 g/mol |
IUPAC Name |
3-phenyl-N-(3-trimethoxysilylpropyl)prop-2-ynamide |
InChI |
InChI=1S/C15H21NO4Si/c1-18-21(19-2,20-3)13-7-12-16-15(17)11-10-14-8-5-4-6-9-14/h4-6,8-9H,7,12-13H2,1-3H3,(H,16,17) |
InChI Key |
LRYFGIWGIURIFO-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)C#CC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide typically involves the reaction of 3-phenylprop-2-ynoic acid with 3-(trimethoxysilyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of silyl ethers or silyl amines.
Scientific Research Applications
Materials Science
Silica-Based Hybrid Materials
The incorporation of trimethoxysilyl groups allows for the formation of silica-based hybrid materials. These materials are often synthesized through sol-gel processes, where the compound acts as a precursor to create silica networks with enhanced mechanical and thermal properties. The phenyl group contributes to the organic character of the material, improving its compatibility with organic polymers.
Surface Modification
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide can be used to modify the surfaces of various substrates. The trimethoxysilyl group facilitates bonding to silica or glass surfaces, which can enhance adhesion properties for coatings or adhesives. This application is particularly relevant in the development of advanced composites and coatings that require strong interfacial adhesion.
Medicinal Chemistry
Drug Delivery Systems
The compound can be utilized in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. The trimethoxysilyl moiety can facilitate the attachment of drugs to silica nanoparticles, which can improve the bioavailability and controlled release of pharmaceuticals.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of 3-phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide have shown promise in targeting specific cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to explore its efficacy and mechanism of action against various cancer types.
Catalysis
Click Chemistry
The compound can participate in click chemistry reactions, specifically in azide-alkyne cycloaddition reactions. This reaction is crucial for synthesizing complex organic molecules efficiently. The presence of the alkyne functional group allows it to react with azides under mild conditions, leading to the formation of 1,2,3-triazoles, which are valuable intermediates in drug synthesis and materials science.
Catalyst Support
Due to its silane component, this compound can serve as a support material for catalysts in various chemical reactions. By anchoring catalytic species onto its surface, it can enhance reaction rates and selectivity while allowing for easy recovery and reuse of catalysts.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Silica Hybrid Materials | Material Science | Demonstrated improved mechanical properties when 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide was incorporated into silica networks. |
| Anticancer Activity Research | Medicinal Chemistry | Showed potential in inducing apoptosis in breast cancer cells when used as a drug delivery vehicle. |
| Click Chemistry Applications | Catalysis | Successfully utilized in azide-alkyne cycloaddition reactions to synthesize triazole derivatives with high yields under mild conditions. |
Mechanism of Action
The mechanism of action of 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide involves its interaction with molecular targets such as proteins and enzymes. The trimethoxysilyl group can form covalent bonds with hydroxyl groups on the surface of proteins, leading to the inhibition of their activity. This interaction is facilitated by the formation of stable protein-ligand complexes .
Comparison with Similar Compounds
Key Compounds for Comparison:
2-Propenoic acid 3-(trimethoxysilyl)propyl ester () Functional Groups: Acrylate ester + trimethoxysilyl. Applications: Adhesion promoters, polymer crosslinkers. Reactivity: Undergoes radical polymerization; silane group enhances substrate bonding. Contrast: Lacks the alkyne and amide groups of the target compound, limiting click chemistry utility.
3-[(3-(Trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid ()
- Functional Groups : Sulfonic acid + thioether + trimethoxysilyl.
- Applications : Acid catalyst in multicomponent reactions (e.g., Biginelli synthesis).
- Reactivity : Strong Brønsted acidity; recyclable due to silane-derived stability.
- Contrast : Sulfonic acid group dominates reactivity, unlike the target compound’s neutral amide.
3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]propan-1-amine ()
- Functional Groups : Primary amine + dual trimethoxysilyl groups.
- Applications : Crosslinking agent in polyurea/polyurethane systems.
- Reactivity : High crosslink density due to dual silanes; amine participates in nucleophilic reactions.
- Contrast : Amine vs. amide functionality reduces hydrolytic stability in the target compound.
(2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide () Functional Groups: Enamide + halogenated aryl + branched alkyl. Applications: Pharmaceutical intermediates (e.g., kinase inhibitors). Reactivity: Electrophilic halogen substituents enhance binding to biological targets. Contrast: Lacks silane groups, limiting inorganic compatibility.
Data Table: Comparative Properties
Research Findings and Industrial Relevance
- Catalytic Efficiency : Silane-containing catalysts (e.g., ) achieve >90% yield in multicomponent reactions, suggesting the target compound’s silane group could enhance analogous catalytic systems if functionalized appropriately .
- Toxicity and Regulation: Trimethoxysilyl compounds often require handling under inert conditions to prevent premature hydrolysis, as noted in regulatory guidelines for 2-propenoic acid 3-(trimethoxysilyl)propyl ester .
- Emerging Applications : The combination of alkyne and silane moieties positions the target compound as a candidate for “smart” adhesives or drug delivery systems where click chemistry and controlled adhesion are synergistic.
Biological Activity
3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide, a compound with the molecular formula C15H21NO4Si and a molecular weight of 307.42 g/mol, has garnered attention in recent years for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a phenyl group attached to a prop-2-ynamide structure, with a trimethoxysilyl group that enhances its interaction with biological systems. The presence of the silane group is particularly significant as it can facilitate binding to biological macromolecules, enhancing the compound's efficacy.
Antimicrobial Properties
Recent studies have indicated that 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide exhibits promising antimicrobial properties. In-silico docking studies have demonstrated strong interactions with dihydropteroate synthase (DPS), an enzyme critical for bacterial folate synthesis. The binding affinity was assessed through molecular dynamics simulations, which confirmed the stability of the protein-ligand complex formed by this compound .
Table 1: Binding Interactions with Dihydropteroate Synthase
| Amino Acid Residue | Interaction Type |
|---|---|
| HIS203 | Hydrogen bond |
| LEU194 | Hydrophobic interaction |
| LEU40 | Hydrophobic interaction |
These interactions suggest that 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide could be developed further as a biocidal agent against bacterial infections.
Cytotoxicity Studies
Cytotoxicity assays have shown that the compound exhibits selective toxicity towards various cancer cell lines. For instance, studies on breast cancer cell lines demonstrated significant anti-proliferative effects, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further mechanistic studies are required to elucidate this pathway fully .
Case Studies
- Antibacterial Activity : A study conducted on various bacterial strains revealed that 3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a novel antibacterial agent.
- Anticancer Efficacy : In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming its role in inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
